REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10]([CH3:12])=[O:11])([CH3:6])([CH3:5])[CH3:4].Cl>C(OCC)(=O)C.C([Li])CCC.C(OC(=O)CC)C>[C:3]([O:7][C:8](=[O:13])[CH2:9][C:10](=[O:11])[CH2:12][C:8](=[O:7])[CH2:9][CH3:10])([CH3:6])([CH3:4])[CH3:5] |f:0.1|
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Name
|
|
Quantity
|
48.55 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
1.15 L
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
556 mL
|
Type
|
catalyst
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
85.94 mL
|
Type
|
catalyst
|
Smiles
|
C(C)OC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. under nitrogen for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven dried 5 liter flask
|
Type
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WASH
|
Details
|
The hydride was washed with hexanes (4×250 mL)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
via addition funnel dropwise over 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir at 0° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added to reaction slowly over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was once again cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction pH
|
Type
|
CUSTOM
|
Details
|
At this point the major portion of THF/cyclohexane was decanted away from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
The residue obtained from volume reduction
|
Type
|
EXTRACTION
|
Details
|
combined with the organic pool from aqueous extraction
|
Type
|
WASH
|
Details
|
This organic pool was washed with saturated sodium chloride (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue was then subjected to high vacuum distillation (140 microns, short path distillation head)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(CC(CC)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131 g | |
YIELD: CALCULATEDPERCENTYIELD | 121071.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |